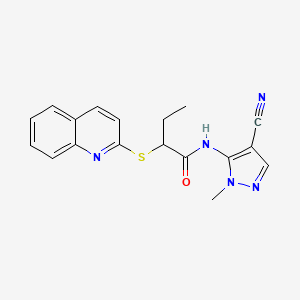

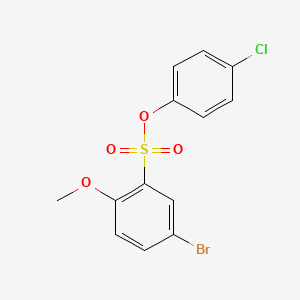

4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds structurally related to 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate often involves complex reactions that introduce functional groups to aromatic systems. For example, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was synthesized by reacting tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid in the presence of hydrogen peroxide (Sharutin & Sharutina, 2016). This method showcases the type of reactions potentially applicable for synthesizing 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate, such as those containing sulfonate groups, often exhibits significant hydrogen bonding and crystal packing arrangements. For instance, the solid-state structure of guanidinium 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonate methanol solvate demonstrates a layered hydrogen-bonded network (Russell & Ward, 1996). Understanding these molecular interactions is crucial for predicting the behavior of 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate in various environments.

Chemical Reactions and Properties

Chemical reactions involving 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate derivatives can lead to a wide range of products, depending on the reactants and conditions used. For example, the electrochemical reduction of methoxychlor, a related compound, at carbon and silver cathodes in dimethylformamide shows potential pathways for modifying the chemical structure of related compounds (McGuire & Peters, 2016). These reactions are indicative of the reactivity of sulfonate esters and their potential for further chemical transformations.

作用機序

Target of Action

The compound “4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate” is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They act on sodium-glucose transport proteins .

Mode of Action

It is known that sglt2 inhibitors work by preventing the reabsorption of glucose by the kidneys, increasing glucose excretion, and lowering blood glucose levels .

Biochemical Pathways

The compound is involved in the biochemical pathway of SGLT2 inhibition. By inhibiting the SGLT2 protein, these drugs prevent the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine and a reduction in blood glucose levels .

Pharmacokinetics

SGLT2 inhibitors generally have good oral bioavailability and are excreted in the urine .

Result of Action

The result of the action of this compound, as part of SGLT2 inhibitors, is a reduction in blood glucose levels. This can help manage blood sugar levels in people with diabetes .

特性

IUPAC Name |

(4-chlorophenyl) 5-bromo-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO4S/c1-18-12-7-2-9(14)8-13(12)20(16,17)19-11-5-3-10(15)4-6-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDDVHUHNHASFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 5-bromo-2-methoxybenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)

![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)

![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)

![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)